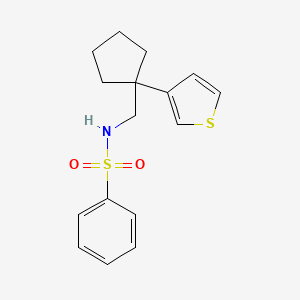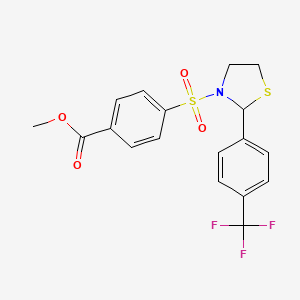
Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate is involved in the synthesis and characterization of various derivatives that exhibit potential biological activities. For instance, a study synthesized novel derivatives aiming for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. These derivatives were evaluated for their biological activities, including their impact on tissue damage and inhibition of HCV NS5B RdRp activity, showcasing their potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Chemical Behavior and Applications
The chemical behavior of this compound and its derivatives under different conditions can lead to the development of new chemical entities. For example, the cyclization of related compounds in the presence of bases results in the formation of anilides, demonstrating the versatility and reactivity of these molecules, which could be beneficial in synthesizing pharmaceuticals or other chemical products (I. Ukrainets et al., 2014).
Antiproliferative Activity
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This includes novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives that showed potent antiproliferative activity, highlighting the potential of these compounds in cancer therapy (S. Chandrappa et al., 2008).
Julia-Kocienski Olefination
The compound and its related sulfones have been utilized in Julia-Kocienski olefination reactions with carbonyl compounds. This application underscores the role of such derivatives in synthetic organic chemistry, enabling the formation of 1,2-disubstituted alkenes and dienes in a stereoselective manner. This process is crucial for creating complex molecular architectures in drug discovery and material science (D. Alonso et al., 2005).
Direcciones Futuras
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . Future research could focus on developing multifunctional drugs and improving their activity .
Mecanismo De Acción
Target of Action
Compounds with similar thiazolidine motifs have been found to act like peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Biochemical Pathways
Compounds with similar thiazolidine motifs have been found to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of compounds with similar thiazolidine motifs .
Propiedades
IUPAC Name |
methyl 4-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S2/c1-26-17(23)13-4-8-15(9-5-13)28(24,25)22-10-11-27-16(22)12-2-6-14(7-3-12)18(19,20)21/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQZNFWZBYISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

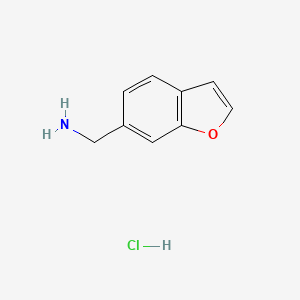
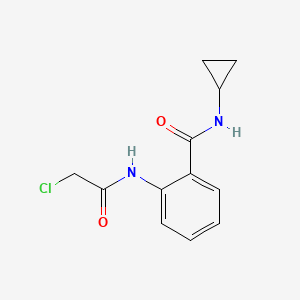
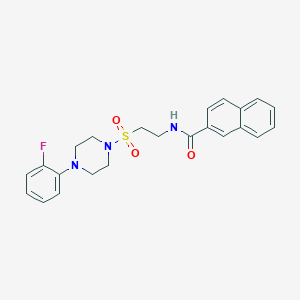
![3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2979090.png)
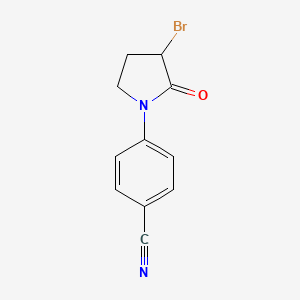
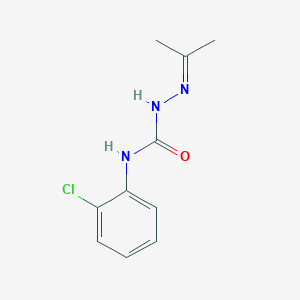
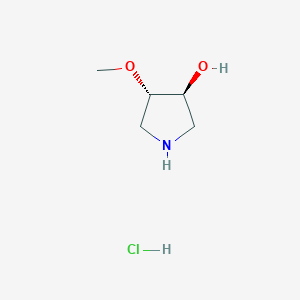
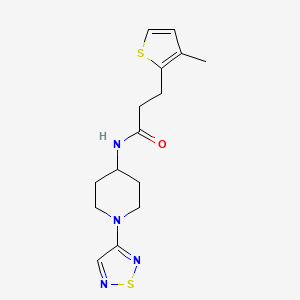
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)


